molecular formula C11H13FO3 B14030239 Methyl 4-ethoxy-3-fluoro-2-methylbenzoate

Methyl 4-ethoxy-3-fluoro-2-methylbenzoate

Cat. No.: B14030239
M. Wt: 212.22 g/mol
InChI Key: RXXHJDUUSDDBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxy-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound is a derivative of benzoic acid, specifically a methyl ester, and features functional groups such as an ethoxy group, a fluoro substituent, and a methyl group on the benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethoxy-3-fluoro-2-methylbenzoate typically involves the esterification of 4-ethoxy-3-fluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethoxy-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluoro substituent.

    Reduction: Methyl 4-ethoxy-3-fluoro-2-methylbenzyl alcohol.

    Oxidation: 4-ethoxy-3-fluoro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 4-ethoxy-3-fluoro-2-methylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved often include metabolic processes where the compound is either activated or deactivated by enzymatic reactions .

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-fluoro-2-methylbenzoate
  • Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate

Comparison: Methyl 4-ethoxy-3-fluoro-2-methylbenzoate is unique due to the presence of both ethoxy and fluoro groups, which can significantly affect its reactivity and interactions compared to its analogs. For instance, Methyl 4-fluorobenzoate lacks the ethoxy group, which may result in different chemical behavior and applications .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 4-ethoxy-3-fluoro-2-methylbenzoate

InChI

InChI=1S/C11H13FO3/c1-4-15-9-6-5-8(11(13)14-3)7(2)10(9)12/h5-6H,4H2,1-3H3

InChI Key

RXXHJDUUSDDBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OC)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.